HIV‑1 Integrase Core Domain Disintegration Inhibition: 210890‑81‑6 (Compound 21) IC50 = 0.6 µM – 6‑Fold More Potent than Compound 17
In a direct head‑to‑head comparison using the HIV‑1 integrase core domain (50‑212) disintegration assay, compound 21 (CAS 210890‑81‑6) inhibited catalytic activity with an IC50 of 0.6 µM [1]. This represents a 6‑fold improvement over compound 17 (IC50 = 3.6 µM) and is comparable to the most potent trihydroxylated analog, compound 19 (IC50 = 0.24 µM). The assay employed the soluble 50‑212 core domain of HIV‑1 integrase with Mn²⁺ as the cofactor, and activity was measured by the disappearance of the disintegration product [1].
| Evidence Dimension | HIV‑1 integrase catalytic core domain (50‑212) disintegration inhibition |
|---|---|
| Target Compound Data | IC50 = 0.6 µM (compound 21 / 210890‑81‑6) |
| Comparator Or Baseline | Compound 17: IC50 = 3.6 µM; Compound 19: IC50 = 0.24 µM; Compound 13: IC50 = 15 µM; Compound 15: IC50 = 2.5 µM; Compound 16: IC50 = 2.5 µM; Compound 18: IC50 = 0.9 µM |
| Quantified Difference | 6‑fold more potent than compound 17 (0.6 vs. 3.6 µM); 2.5‑fold less potent than the most active analog, compound 19 (0.6 vs. 0.24 µM) |
| Conditions | Disintegration assay catalyzed by HIV‑1 integrase core domain (amino acids 50‑212), Mn²⁺ cofactor, gel‑based detection |
Why This Matters
This metric establishes that the 3,4‑dimethoxyphenyl‑containing compound achieves high integrase engagement without a catechol, guiding procurement for SAR programs that require potent, non‑redox‑active IN inhibitors.
- [1] Mekouar K, Mouscadet JF, Desmaële D, Subra F, Leh H, Savouré D, Auclair C, d'Angelo J. Styrylquinoline derivatives: a new class of potent HIV-1 integrase inhibitors that block HIV-1 replication in CEM cells. J Med Chem. 1998 Jul 16;41(15):2846-2857. doi:10.1021/jm980043e. PMID: 9667973. View Source
